molecular formula C19H21NO3 B3754281 N-(3-acetylphenyl)-4-(3-methylphenoxy)butanamide

N-(3-acetylphenyl)-4-(3-methylphenoxy)butanamide

Cat. No.: B3754281
M. Wt: 311.4 g/mol
InChI Key: UKRQREHQABLMBS-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-4-(3-methylphenoxy)butanamide is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-4-(3-methylphenoxy)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the phenoxybutanamide backbone: This can be achieved by reacting 4-bromobutanoyl chloride with 3-methylphenol in the presence of a base such as triethylamine.

    Introduction of the acetylphenyl group: The intermediate product is then reacted with 3-acetylphenylamine under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-4-(3-methylphenoxy)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidizing conditions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with fuming sulfuric acid, and halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones or other oxidized aromatic derivatives.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Nitro, sulfonyl, or halogenated aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

    Biology: As a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Medicine: Potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-(3-methylphenoxy)butanamide would depend on its specific application. In a biological context, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetylphenyl)-4-(3-methoxyphenoxy)butanamide: Similar structure but with a methoxy group instead of a methyl group.

    N-(3-acetylphenyl)-4-(4-methylphenoxy)butanamide: Similar structure but with the methyl group in a different position on the aromatic ring.

    N-(3-acetylphenyl)-4-(3-chlorophenoxy)butanamide: Similar structure but with a chlorine atom instead of a methyl group.

Uniqueness

N-(3-acetylphenyl)-4-(3-methylphenoxy)butanamide is unique due to the specific arrangement of functional groups, which can influence its chemical reactivity and biological activity. The presence of both acetyl and methyl groups on the aromatic rings can affect its interactions with other molecules, potentially leading to unique properties and applications.

Properties

IUPAC Name

N-(3-acetylphenyl)-4-(3-methylphenoxy)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-14-6-3-9-18(12-14)23-11-5-10-19(22)20-17-8-4-7-16(13-17)15(2)21/h3-4,6-9,12-13H,5,10-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRQREHQABLMBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCC(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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